molecular formula C30H26N4O2S2 B12011778 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide CAS No. 539808-51-0

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B12011778
CAS No.: 539808-51-0
M. Wt: 538.7 g/mol
InChI Key: QNYAVPJIHRSGQD-UHFFFAOYSA-N
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Description

2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide is a complex organic compound featuring a triazole ring, phenyl groups, and sulfanyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced through nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of Phenyl Groups: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions.

    Final Coupling: The final step involves coupling the triazole derivative with the phenoxyphenyl acetamide moiety, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl groups can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring and phenyl groups can be reduced under specific conditions, though this is less common.

    Substitution: The phenyl and sulfanyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl or triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit antimicrobial or antifungal properties, making them candidates for drug development .

Medicine

Medicinally, compounds containing triazole rings are often explored for their potential as antifungal, antibacterial, or anticancer agents .

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, for example, it may inhibit enzymes or interact with DNA, disrupting cellular processes. The triazole ring is known to interact with heme proteins, which could be a pathway for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole derivative with broad applications in medicinal chemistry.

    Fluconazole: A triazole-based antifungal agent.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

What sets 2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide apart is its combination of sulfanyl and phenyl groups attached to the triazole ring, which may confer unique chemical and biological properties not seen in simpler triazole derivatives .

Properties

CAS No.

539808-51-0

Molecular Formula

C30H26N4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C30H26N4O2S2/c1-22-12-18-27(19-13-22)37-20-28-32-33-30(34(28)24-8-4-2-5-9-24)38-21-29(35)31-23-14-16-26(17-15-23)36-25-10-6-3-7-11-25/h2-19H,20-21H2,1H3,(H,31,35)

InChI Key

QNYAVPJIHRSGQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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